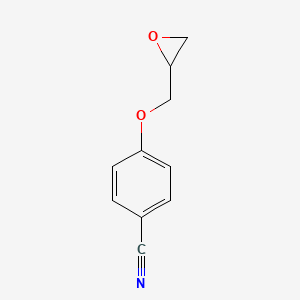

![molecular formula C10H10O2 B1303885 [2-(2-丙炔氧基)苯基]甲醇 CAS No. 130441-68-8](/img/structure/B1303885.png)

[2-(2-丙炔氧基)苯基]甲醇

描述

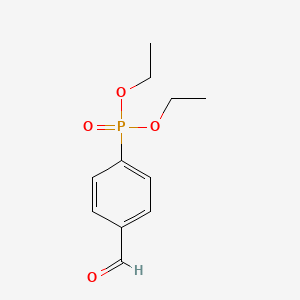

“[2-(2-Propynyloxy)phenyl]methanol”, also known as propargyl ether phenyl methanol, is an aromatic organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 . The compound is a low melting solid with a melting point between 38 - 40 degrees Celsius .

Molecular Structure Analysis

The InChI code for [2-(2-Propynyloxy)phenyl]methanol is 1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9 (10)8-11/h1,3-6,11H,7-8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

[2-(2-Propynyloxy)phenyl]methanol is a low melting solid with a melting point between 38 - 40 degrees Celsius . It has a molecular weight of 162.19 .科学研究应用

蛋白质组学研究

[2-(2-丙炔氧基)苯基]甲醇: 用于蛋白质组学,即对蛋白质、其结构和功能进行大规模研究 。该化合物可作为合成与蛋白质相互作用的复杂分子的构建块,有助于识别和了解蛋白质功能。

生物活性天然产物的合成

由于其酚类结构,该化合物用作合成生物活性天然产物的先驱 。这些产品对于开发新药和了解生物过程至关重要。

导电聚合物

[2-(2-丙炔氧基)苯基]甲醇 的分子结构使其适合用于制造导电聚合物 。这些聚合物由于其导电能力而被应用于电子器件。

抗氧化剂

该化合物有望用作抗氧化剂 。抗氧化剂在各个行业和医疗保健领域中都很重要,用于防止氧化并保护其他分子免受自由基的侵害。

紫外线吸收剂

[2-(2-丙炔氧基)苯基]甲醇 的酚类结构表明其可作为紫外线吸收剂 。此特性在防晒霜和保护涂层的生产中十分有用。

阻燃剂

[2-(2-丙炔氧基)苯基]甲醇: 可应用于阻燃剂的开发 。这些对于增强纺织品、塑料和其他材料的防火安全至关重要。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

[2-(2-Propynyloxy)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with other molecules, which can influence its reactivity and interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function .

Cellular Effects

The effects of [2-(2-Propynyloxy)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that [2-(2-Propynyloxy)phenyl]methanol can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the concentration and exposure time of the compound.

Molecular Mechanism

At the molecular level, [2-(2-Propynyloxy)phenyl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with target molecules, influencing their structure and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of [2-(2-Propynyloxy)phenyl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effects on cells . In vitro and in vivo studies have shown that the effects of [2-(2-Propynyloxy)phenyl]methanol can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of [2-(2-Propynyloxy)phenyl]methanol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

[2-(2-Propynyloxy)phenyl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of [2-(2-Propynyloxy)phenyl]methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of [2-(2-Propynyloxy)phenyl]methanol can influence its accumulation and activity in different tissues .

Subcellular Localization

The subcellular localization of [2-(2-Propynyloxy)phenyl]methanol is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [2-(2-Propynyloxy)phenyl]methanol can affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

(2-prop-2-ynoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSYWNCLODDMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377483 | |

| Record name | [2-(2-propynyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130441-68-8 | |

| Record name | [2-(2-propynyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)